molecular formula C11H13NO B13457566 5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one

5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13457566
M. Wt: 175.23 g/mol
InChI Key: NHGHZORDXUTYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound belonging to the tetrahydroquinoline family. These compounds are known for their diverse biological activities and are used in various pharmaceutical applications. The structure of this compound consists of a quinoline ring system with an ethyl group at the 5th position and a ketone group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one can be achieved through various methods. One common approach involves the use of ethyl cyanoacetate, 2-alkenyl aniline, and aromatic aldehydes in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production of this compound typically involves a one-pot synthesis method that minimizes the need for intermediate purification. This method is cost-effective and time-efficient, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized tetrahydroquinoline compounds .

Scientific Research Applications

5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, antioxidants, and photosensitizers.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the ethyl group at the 5th position.

    5-Methyl-1,2,3,4-tetrahydroquinolin-2-one: Has a methyl group instead of an ethyl group at the 5th position.

    2-Quinolone: Lacks the tetrahydro structure and has a different substitution pattern.

Uniqueness

5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5-ethyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H13NO/c1-2-8-4-3-5-10-9(8)6-7-11(13)12-10/h3-5H,2,6-7H2,1H3,(H,12,13)

InChI Key

NHGHZORDXUTYGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCC(=O)NC2=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.